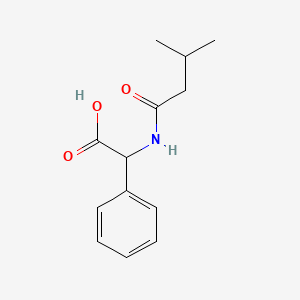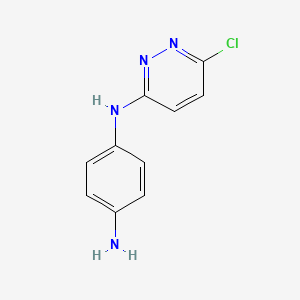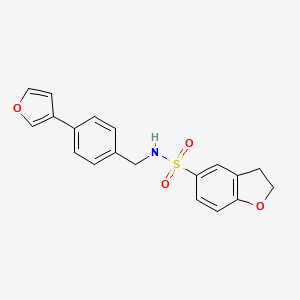
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid, also known as CDC, is a cyclopropane-containing amino acid that has gained attention in recent years due to its potential applications in drug discovery and chemical biology. CDC is a chiral molecule that exists in two enantiomeric forms, (1R,3S)-CDC and (1S,3R)-CDC.
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including cyclopropane carboxylic acids, are used as precursors for various industrial chemicals. However, they can inhibit microbial growth at concentrations below desired yields. This is crucial in the context of fermentative production using microbes like E. coli and S. cerevisiae. Strategies to increase microbial robustness against such inhibition involve understanding the key effects on cell membranes and internal pH, and engineering appropriate exporters and metabolic pathways for tolerance (Jarboe et al., 2013).
Enzyme Reactions with Cyclopropanoid Diagnostic Probes
Cyclopropanoid radical/cation diagnostic probes, including cyclopropane derivatives, are used to trace O-atom incorporation during catalysis by enzymes. This method, involving 18O2 and 18OH2, has helped understand the reactions of diiron enzymes and cytochrome P450 with substrates like norcarane and dimethylcyclopropane. These studies help elucidate mechanistic pathways and product formation in enzymatic reactions (Moe & Fox, 2005).
Neurotoxicity of Pyrethroids
Cyclopropane carboxylic acids are part of the structure of pyrethroids, synthetic derivatives of natural pyrethrins, which are used in pest control and may pose risks of neurotoxicity. Understanding the molecular mechanism of pyrethroid neurotoxicity, specifically their interaction with voltage-sensitive sodium channels, is crucial for assessing their safety and environmental impact (Ahmed & Athar, 2023).
Reactive Extraction of Carboxylic Acids
Reactive extraction using organic solvents or supercritical fluids is an efficient method for separating carboxylic acids from aqueous solutions. This process is particularly important for the recovery of carboxylic acids like cyclopropane carboxylic acids from industrial streams. Supercritical CO2, for example, is recommended due to its environmentally friendly and non-toxic properties, offering higher yields and simplicity compared to other methods (Djas & Henczka, 2018).
Intramolecular Reactions of Diazocarbonyl Compounds
Diazocarbonyl compounds, including those derived from cyclopropane carboxylic acids, undergo intramolecular cyclization to form cyclopropanes. This reaction is significant for the synthesis of natural products and complex polycyclic systems. Understanding the intramolecular reactions of α-diazocarbonyl compounds has wide applications in synthetic organic chemistry, allowing for efficient and economical syntheses (Burke & Grieco, 1980).
Propiedades
IUPAC Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)4(3-8)5(7)6(9)10/h4-5H,1-2H3,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWCRIBGDUFUKB-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-cyano-2,2-dimethylcyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

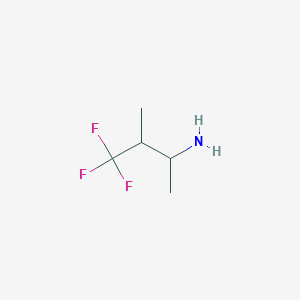
![N-benzyl-N-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437546.png)
![6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide](/img/structure/B2437549.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
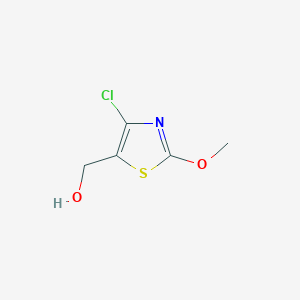
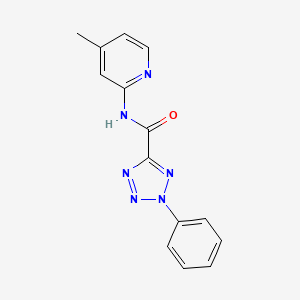
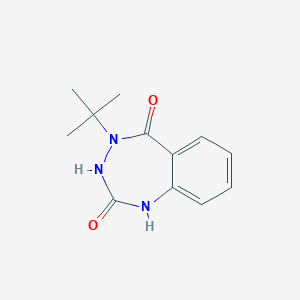
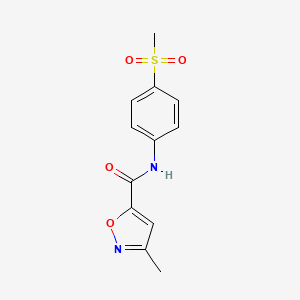
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
